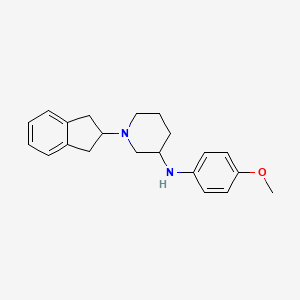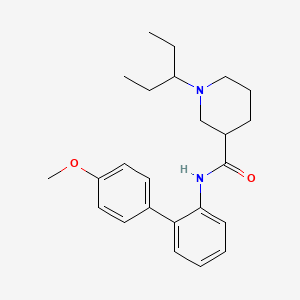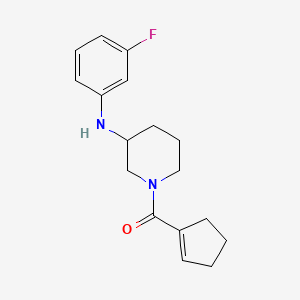![molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the athletic community due to its purported ability to enhance endurance and performance. In
作用机制
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to increased endurance and performance.
Biochemical and Physiological Effects:
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been shown to increase endurance and performance in both animal and human studies. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
实验室实验的优点和局限性
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function. However, its use in animal studies has been associated with the development of cancer in some studies, raising concerns about its safety. In addition, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
未来方向
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, including its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, more research is needed to establish its safety and efficacy in humans. Furthermore, its potential use in the athletic community as a performance-enhancing drug warrants further investigation. Finally, the development of safer and more effective PPARδ agonists is an area of active research.
合成方法
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzyl alcohol with 2-chlorophenylacetonitrile in the presence of a base to yield the intermediate, 2-(2-chlorophenyl)-2-(4-nitrophenoxy)acetonitrile. The intermediate is then subjected to a reductive amination reaction with benzamide in the presence of a reducing agent to yield the final product, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide.
科学研究应用
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
属性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMLEYPYKCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)